3-(Cyclobutylmethoxy)benzaldehyde
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Overview
Description
3-(Cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It features a benzaldehyde core substituted with a cyclobutylmethoxy group at the meta position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclobutylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 3-(Cyclobutylmethoxy)benzoic acid.
Reduction: 3-(Cyclobutylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclobutylmethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, during oxidation, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent (KMnO4) . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclobutylmethoxy group.
4-(Cyclobutylmethoxy)benzaldehyde: Similar structure but with the cyclobutylmethoxy group at the para position.
3-(Cyclopropylmethoxy)benzaldehyde: Similar structure but with a cyclopropylmethoxy group instead of a cyclobutylmethoxy group.
Uniqueness
3-(Cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Biological Activity
3-(Cyclobutylmethoxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, drawing on various research findings.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a cyclobutylmethoxy group. The presence of the cyclobutyl ring can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activities
The biological activity of this compound has been explored in several studies, focusing on its effects against various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of benzaldehyde have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of significant interest. Research has demonstrated that certain benzaldehyde derivatives can inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties . While direct studies on this compound are scarce, its structural similarities to known anti-inflammatory agents warrant further investigation.
Antioxidant Properties
Benzaldehyde derivatives have been studied for their antioxidant capabilities, which are essential for combating oxidative stress-related diseases. Compounds with similar functional groups have shown the ability to scavenge free radicals effectively . The antioxidant potential of this compound remains to be systematically evaluated.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. A common method involves the alkylation of phenolic precursors followed by formylation. The following table summarizes potential synthetic routes:
Method | Description |
---|---|
Alkylation | Reaction of cyclobutylmethanol with a suitable phenol under acidic conditions. |
Formylation | Use of formic acid or an equivalent reagent to introduce the aldehyde group. |
Reduction | Reduction of corresponding carboxylic acids or esters to yield aldehydes. |
Case Studies
Several case studies have highlighted the importance of structure-activity relationships (SAR) in developing potent derivatives based on this compound:
- Antimicrobial Studies : A study evaluated several benzaldehyde derivatives for their antibacterial activity against E. coli. The results indicated that modifications at the para position significantly enhanced activity .
- Anti-inflammatory Effects : A comparative study on various benzaldehyde derivatives showed that those with electron-donating groups exhibited stronger inhibition of nitric oxide production in RAW 264.7 cells .
- Cytotoxicity Assessments : In vitro assays have been conducted to assess the cytotoxic effects of similar compounds on cancer cell lines, revealing varying degrees of efficacy depending on structural modifications .
Properties
IUPAC Name |
3-(cyclobutylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVGWFEIFIMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141780-07-5 |
Source
|
Record name | 3-(cyclobutylmethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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